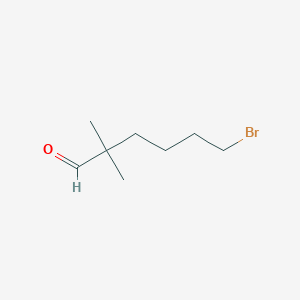![molecular formula C12H15NSSi B14652050 2-[3-(Trimethylsilyl)thiophen-2-yl]pyridine CAS No. 51459-68-8](/img/structure/B14652050.png)
2-[3-(Trimethylsilyl)thiophen-2-yl]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-(Trimethylsilyl)thiophen-2-yl]pyridine is a heterocyclic compound that features both a thiophene and a pyridine ring. The presence of the trimethylsilyl group on the thiophene ring adds unique chemical properties to the compound, making it of interest in various fields of research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Trimethylsilyl)thiophen-2-yl]pyridine typically involves multiple steps. One common method includes the esterification of nicotinic acid, followed by oxidation with 3-chloroperoxybenzoic acid to form pyridine N-oxides. A nucleophilic substitution reaction with trimethylsilyl cyanide then generates the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar multi-step synthetic routes optimized for large-scale production. The use of efficient catalysts and reaction conditions that minimize by-products and maximize yield would be crucial.
化学反応の分析
Types of Reactions
2-[3-(Trimethylsilyl)thiophen-2-yl]pyridine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the pyridine ring.
Substitution: Both the thiophene and pyridine rings can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like mCPBA (meta-Chloroperoxybenzoic acid) are used for oxidation reactions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used for reduction.
Substitution: Trimethylsilyl cyanide (TMSCN) is commonly used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can lead to sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine or thiophene rings.
科学的研究の応用
2-[3-(Trimethylsilyl)thiophen-2-yl]pyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
作用機序
The mechanism of action for 2-[3-(Trimethylsilyl)thiophen-2-yl]pyridine involves its interaction with molecular targets through its heterocyclic rings. The trimethylsilyl group can influence the compound’s reactivity and binding affinity. Specific pathways and targets depend on the context of its application, such as enzyme inhibition in biological systems or electron transport in materials science .
類似化合物との比較
Similar Compounds
2-(Trimethylsilyl)pyridine: Similar structure but lacks the thiophene ring.
2-(Tributylstannyl)thiophene: Contains a thiophene ring but with a tributylstannyl group instead of trimethylsilyl.
3-(Trimethylsilyl)pyridine-4-carbonitrile: Similar pyridine structure with a different substituent.
Uniqueness
2-[3-(Trimethylsilyl)thiophen-2-yl]pyridine is unique due to the combination of the thiophene and pyridine rings with a trimethylsilyl group. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.
特性
CAS番号 |
51459-68-8 |
|---|---|
分子式 |
C12H15NSSi |
分子量 |
233.41 g/mol |
IUPAC名 |
trimethyl-(2-pyridin-2-ylthiophen-3-yl)silane |
InChI |
InChI=1S/C12H15NSSi/c1-15(2,3)11-7-9-14-12(11)10-6-4-5-8-13-10/h4-9H,1-3H3 |
InChIキー |
QCIFVIPBCMMJKS-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)C1=C(SC=C1)C2=CC=CC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1,3]Thiazolo[4,5-g][2,1]benzoxazole](/img/structure/B14651967.png)
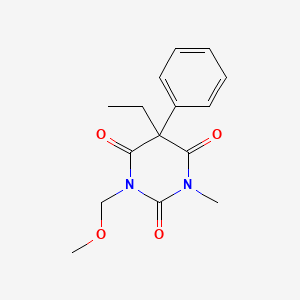
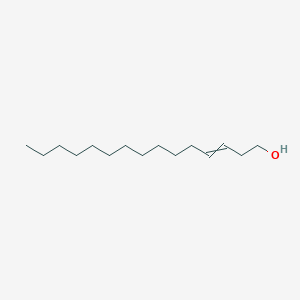
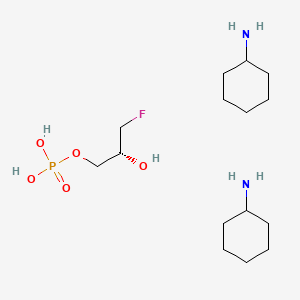
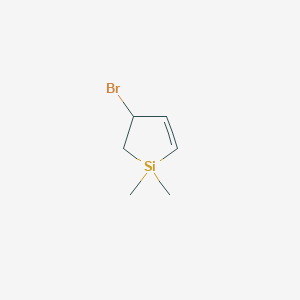
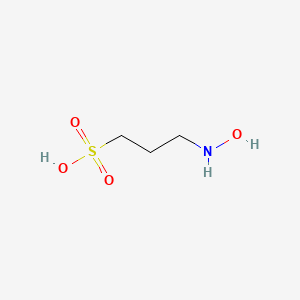
![3-[(2-Cyanoethyl)(ethyl)phosphoryl]-2-methylpropanenitrile](/img/structure/B14651993.png)
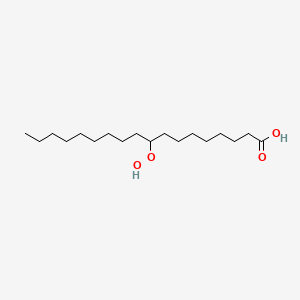
![(Chlorosulfanyl)(difluoro)[(trifluoromethyl)sulfanyl]methane](/img/structure/B14652008.png)

